Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ethyl ester group, and a tert-butylbenzoyl amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by the introduction of the tert-butylbenzoyl group through an amide bond formation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the carbonyl groups may produce corresponding alcohols .
Scientific Research Applications
Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate exerts its effects involves interactions with specific molecular targets. The thiophene ring and the tert-butylbenzoyl amide group are key functional groups that interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-acetyl-4-amino-2-(tert-butylamino)-3-thiophenecarboxylate
- Ethyl 5-acetyl-2-{[(2-isopropylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate
- Ethyl 5-acetyl-4-methyl-2-{2,2,2-trichloro-1-(isobutyrylamino)ethyl}amino-3-thiophenecarboxylate
Uniqueness
Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C21H25NO4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H25NO4S/c1-7-26-20(25)16-12(2)17(13(3)23)27-19(16)22-18(24)14-8-10-15(11-9-14)21(4,5)6/h8-11H,7H2,1-6H3,(H,22,24) |
InChI Key |
KBEZNVRFFHJSOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.